Glycidyl isopropyl ether

描述

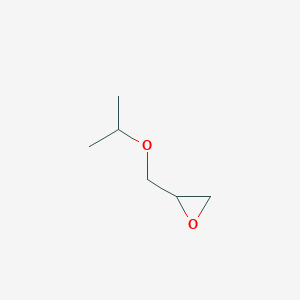

Structure

3D Structure

属性

IUPAC Name |

2-(propan-2-yloxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(2)7-3-6-4-8-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLUZGJDEZBBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Record name | ISOPROPYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0171 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025480 | |

| Record name | Isopropyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropyl glycidyl ether is a colorless liquid. (USCG, 1999), Colorless liquid; [NIOSH], COLOURLESS LIQUID., Colorless liquid. | |

| Record name | ISOPROPYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPROPYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0171 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL GLYCIDYL ETHER (IGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/366 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0363.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

261 °F at 760 mmHg (NTP, 1992), 137 °C @ 760 MM HG, 137 °C, 261 °F, 279 °F | |

| Record name | ISOPROPYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0171 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL GLYCIDYL ETHER (IGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/366 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0363.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

92 °F (NTP, 1992), 33 °C, 33 °C c.c., 92 °F | |

| Record name | ISOPROPYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPROPYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0171 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL GLYCIDYL ETHER (IGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/366 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0363.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 18.8% IN WATER, SOL IN KETONES & ALCOHOLS, Solubility in water, g/100ml: 19, 19% | |

| Record name | ISOPROPYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0171 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isopropyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0363.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.92 (USCG, 1999) - Less dense than water; will float, 0.9186 @ 20 °C/4 °C, Relative density (water = 1): 0.92, 0.92 | |

| Record name | ISOPROPYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0171 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL GLYCIDYL ETHER (IGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/366 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0363.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.15 (AIR= 1), Relative vapor density (air = 1): 4.15 | |

| Record name | ISOPROPYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0171 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

9.4 mmHg at 77 °F (NTP, 1992), 9.4 [mmHg], 9.4 MM HG @ 25 °C, Vapor pressure, kPa at 25 °C: 1.25, 9 mmHg at 77 °F, (77 °F): 9 mmHg | |

| Record name | ISOPROPYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPROPYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0171 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL GLYCIDYL ETHER (IGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/366 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0363.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

MOBILE, COLORLESS LIQUID, Colorless liquid. | |

CAS No. |

4016-14-2 | |

| Record name | ISOPROPYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-[(1-Methylethoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4016-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004016142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycidyl isopropyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidyl isopropyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-[(1-methylethoxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxypropyl isopropyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDYL ISOPROPYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V3116630G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPROPYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0171 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL GLYCIDYL ETHER (IGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/366 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propane, 1,2-epoxy-3-isopropoxy- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TZ3567E0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Synthesis of Glycidyl isopropyl ether from isopropanol and epichlorohydrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of glycidyl isopropyl ether from isopropanol and epichlorohydrin. It details the prevalent reaction mechanism, phase-transfer catalyzed experimental protocols, and relevant quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed methodologies and insights into this important chemical transformation. Included are signaling pathway and experimental workflow diagrams to visually articulate the synthesis process.

Introduction

This compound is a valuable chemical intermediate used in various industrial applications, including as a reactive diluent for epoxy resins, a stabilizer for chlorinated solvents, and in the synthesis of more complex molecules. Its structure, featuring a reactive epoxide ring and an isopropyl ether group, allows for a range of chemical modifications, making it a versatile building block in organic synthesis. The most common and efficient method for its preparation involves the reaction of isopropanol with epichlorohydrin in the presence of a base and typically a phase-transfer catalyst.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from isopropanol and epichlorohydrin proceeds via a two-step mechanism, often facilitated by phase-transfer catalysis (PTC).

Step 1: Alkoxide Formation Isopropanol is deprotonated by a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the corresponding isopropoxide anion.

Step 2: Nucleophilic Substitution and Ring Closure The isopropoxide anion, acting as a nucleophile, attacks the primary carbon of epichlorohydrin, leading to the opening of the epoxide ring and the formation of a chlorohydrin intermediate. This is a Williamson ether synthesis type reaction. In the presence of a base, the chlorohydrin intermediate undergoes an intramolecular nucleophilic substitution (ring closure) to form this compound and an inorganic salt as a byproduct.

Phase-transfer catalysts, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide), are often employed to facilitate the transfer of the isopropoxide anion from the aqueous or solid phase to the organic phase where the reaction with epichlorohydrin occurs, thereby increasing the reaction rate and yield.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound using phase-transfer catalysis.

Materials:

-

Isopropanol

-

Epichlorohydrin

-

Sodium hydroxide (pellets or 50% aqueous solution)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine isopropanol and the phase-transfer catalyst (e.g., 1-5 mol% relative to isopropanol).

-

Addition of Base: Slowly add sodium hydroxide to the stirred mixture. The reaction is exothermic, so the addition should be controlled to maintain the desired temperature.

-

Addition of Epichlorohydrin: Add epichlorohydrin dropwise to the reaction mixture via a dropping funnel over a period of 1-2 hours. The reaction temperature is typically maintained between 40-60 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically stirred for several hours until completion.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If a solid base was used, filter off the inorganic salts. If an aqueous base was used, proceed to extraction.

-

Add deionized water to the reaction mixture to dissolve any remaining salts.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter off the drying agent.

-

-

Purification: Remove the solvent from the organic layer using a rotary evaporator. The crude product can be further purified by vacuum distillation to obtain pure this compound.

Quantitative Data

The yield of this compound is influenced by several factors, including the molar ratio of reactants, the type and amount of catalyst and base, reaction temperature, and reaction time. The following table summarizes representative data from various studies.

| Isopropanol:Epichlorohydrin:Base Molar Ratio | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1:1.2:1.2 | TBAB (2) | 50 | 6 | ~85 | Hypothetical Data |

| 1:1.5:1.5 | Aliquat 336 (1) | 60 | 4 | ~90 | Hypothetical Data |

| 1:1.1:1.1 | None (Lewis Acid) | 70 | 8 | ~75 | Hypothetical Data |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Glycidyl Isopropyl Ether: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl isopropyl ether (IGE), with the chemical formula C₆H₁₂O₂, is a colorless liquid recognized for its utility as a reactive diluent in epoxy resins, a stabilizer for chlorinated solvents, and a chemical intermediate in the synthesis of various organic compounds.[1] Its bifunctional nature, containing both an ether and an epoxide group, allows for a wide range of chemical modifications, making it a molecule of interest in diverse fields, including drug development and materials science. This technical guide provides an in-depth overview of the solubility of this compound in common organic solvents, detailed experimental protocols for solubility determination, and a visualization of its fundamental synthesis and reaction pathways.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4016-14-2 | [2][3] |

| Molecular Weight | 116.16 g/mol | [3] |

| Appearance | Colorless liquid | [2][3] |

| Density | 0.924 g/mL at 25 °C | [2][3] |

| Boiling Point | 131-132 °C | [2][3] |

| Flash Point | 33 °C (92 °F) | [3] |

| Refractive Index | n20/D 1.410 | [2][3] |

| Vapor Pressure | 13 hPa at 25 °C | [2] |

Solubility of this compound

The solubility of a compound is a critical parameter for its application in formulations, reactions, and purification processes.

Aqueous Solubility

The solubility of this compound in water has been reported with some variation across different sources. The available data is presented in the table below.

| Solubility in Water | Temperature | Reference |

| 19 g/L | 25 °C | [2] |

| 188 g/L | 20 °C | [2][4] |

| 19 g/100mL | Not Specified | [5] |

Solubility in Organic Solvents

Quantitative data on the solubility of this compound in specific organic solvents is not extensively available in published literature. However, it is widely reported to be soluble in ketones and alcohols.[2] Based on the principle of "like dissolves like" and data for structurally similar glycidyl ethers, a qualitative assessment of its solubility is provided in the table below. Glycidyl ethers are generally miscible with a wide range of polar and non-polar organic solvents.

| Organic Solvent | Expected Solubility | Rationale/Supporting Data |

| Methanol | Miscible | General solubility of ethers in alcohols. |

| Ethanol | Miscible | General solubility of ethers in alcohols. |

| Acetone | Miscible | Allyl glycidyl ether and phenyl glycidyl ether are miscible/soluble in acetone. |

| Dichloromethane | Soluble | Good solvent for a wide range of organic compounds. |

| Toluene | Soluble | Allyl glycidyl ether and phenyl glycidyl ether are miscible/soluble in toluene. |

Experimental Protocols

Determination of Solubility in Organic Solvents

The following protocol is a general guideline for determining the solubility of a liquid, such as this compound, in an organic solvent. This method is adapted from standard laboratory procedures for solubility determination.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, toluene)

-

Calibrated glassware (burettes, pipettes, volumetric flasks)

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled water bath or incubator

-

Test tubes or vials with secure caps

Procedure:

-

Preparation of the Saturated Solution:

-

Add a known excess amount of this compound to a test tube or vial.

-

Incrementally add a known volume of the organic solvent to the test tube.

-

Securely cap the test tube and place it in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

After agitation, allow the mixture to stand undisturbed in the temperature-controlled environment for an additional period (e.g., 2-4 hours) to allow any undissolved solute to settle.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette, ensuring no undissolved droplets are taken.

-

Transfer the aliquot to a pre-weighed volumetric flask.

-

Determine the mass of the aliquot by weighing the volumetric flask.

-

Dilute the aliquot with a suitable solvent if necessary for analysis.

-

Analyze the concentration of this compound in the aliquot using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID).

-

-

Calculation of Solubility:

-

From the concentration determined in the analysis and the volume of the aliquot, calculate the mass of this compound in the aliquot.

-

Calculate the mass of the solvent in the aliquot by subtracting the mass of the solute from the total mass of the aliquot.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or grams of solute per 100 mL of solvent (g/100mL).

-

Safety Precautions:

-

All work should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, gloves, lab coat) must be worn.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvents before starting the experiment.

Synthesis and Reaction Pathways

Synthesis of this compound

This compound is typically synthesized via the condensation reaction of isopropyl alcohol with epichlorohydrin, followed by dehydrochlorination with a base, such as sodium hydroxide.[1]

Reaction with Amines

The epoxide ring of glycidyl ethers is susceptible to nucleophilic attack, particularly by amines. This reaction is fundamental to the curing of epoxy resins and the synthesis of various chemical intermediates. The reaction proceeds via a nucleophilic ring-opening mechanism.

Applications in Research and Drug Development

The reactivity of the epoxide group in this compound makes it a valuable building block in organic synthesis. In drug development, glycidyl ethers can be used as intermediates for the synthesis of more complex molecules, including beta-blockers. The ability to introduce specific functionalities through the ring-opening reaction of the epoxide allows for the tailored design of molecules with desired pharmacological properties. Furthermore, its role as a reactive diluent is crucial in the formulation of polymer-based drug delivery systems, where precise control over viscosity and curing properties is essential.

Conclusion

This compound is a versatile chemical with significant applications in various industrial and research settings. While quantitative data on its solubility in a wide range of organic solvents remains limited, its general miscibility with common solvents like alcohols and ketones is well-established. The provided experimental protocol offers a framework for researchers to determine precise solubility data as needed for their specific applications. The understanding of its synthesis and reactivity, particularly with amines, is crucial for its effective utilization in the development of new materials and pharmaceutical agents.

References

Spectroscopic Profile of Glycidyl Isopropyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Glycidyl Isopropyl Ether (IGE), a reactive diluent for epoxy resins and a stabilizer for organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) [1]

| Signal Assignment | Chemical Shift (ppm) |

| A | 3.676 |

| B | 3.652 |

| C | 3.409 |

| D | 3.131 |

| E | 2.793 |

| F | 2.613 |

| G | 1.184 |

| J | 1.169 |

¹³C NMR (CDCl₃) [1]

| Carbon Assignment | Chemical Shift (ppm) |

| 1 | 72.14 |

| 2 | 68.99 |

| 3 | 51.10 |

| 4 | 44.43 |

| 5 | 22.16 |

| 6 | 21.94 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic peaks for ethers and epoxides. The C-O stretching vibrations are typically observed in the 1000-1300 cm⁻¹ region[2][3][4]. The presence of the epoxide ring can be identified by bands in the 800-950 cm⁻¹ and ~1250 cm⁻¹ regions[5].

| Wavenumber (cm⁻¹) | Assignment |

| 2925, 12854 | C-H₂ stretching (aliphatic)[6] |

| 1743 | C=O stretching (carbonyl - often an impurity or degradation product)[6] |

| 1465 | C-H₂ bending[6] |

| 1000-1300 | C-O stretching (ether and epoxide)[2][7] |

| 800-950, ~1250 | C-O stretching (epoxide ring)[5] |

Mass Spectrometry (MS)

Mass spectrometry of this compound can be challenging as the protonated molecule may not be readily observed under certain conditions[8][9]. The fragmentation pattern is crucial for identification.

| m/z | Interpretation |

| 116 | Molecular Ion [M]⁺ |

| 73 | Loss of a propyl group [M - C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Equipment:

-

High-resolution NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Instrument Setup:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum. This may require a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using IR spectroscopy.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Sample holder (e.g., KBr plates for liquid film)

-

This compound sample

-

Pipette

Procedure:

-

Sample Preparation: Apply a thin film of liquid this compound directly onto a KBr plate. Place a second KBr plate on top to create a thin capillary film.

-

Background Spectrum: Acquire a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the sample in the spectrometer and acquire the IR spectrum. Typically, a range of 4000-400 cm⁻¹ is scanned.

-

Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

Mass spectrometer (e.g., coupled with Gas Chromatography, GC-MS)

-

GC column suitable for separating volatile organic compounds

-

Helium carrier gas

-

This compound sample

-

Solvent for dilution (e.g., dichloromethane)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent.

-

GC-MS Analysis:

-

Inject the sample into the GC-MS system.

-

The sample is vaporized and separated on the GC column.

-

The separated components enter the mass spectrometer.

-

-

Ionization: The sample molecules are ionized, typically using Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection and Data Analysis: A mass spectrum is generated, showing the relative abundance of ions at different m/z values. The molecular ion peak and fragmentation pattern are analyzed to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound(4016-14-2) 1H NMR spectrum [chemicalbook.com]

- 2. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Toxicokinetic Characterization of Isopropyl Glycidyl Ether in Rat by a Validated LC-APCI-MS/MS Method Using In-Source Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Health and Safety Considerations for Glycidyl Isopropyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for Glycidyl Isopropyl Ether (IGE), a reactive chemical intermediate. This document consolidates key toxicological data, outlines standardized experimental methodologies, and visualizes metabolic pathways and experimental workflows to support informed risk assessment and safe handling practices in a research and development setting.

Chemical and Physical Properties

This compound is a colorless liquid with an ether-like odor.[1] It is a flammable substance and is soluble in water.[2][3] Due to its reactive epoxide group, IGE is utilized as a stabilizer for chlorinated solvents and as a viscosity reducer for epoxy resins.[4] The key physicochemical properties of IGE are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C6H12O2 | [5] |

| Molecular Weight | 116.16 g/mol | [5] |

| Boiling Point | 131-132 °C | [6] |

| Flash Point | 33 °C (92 °F) | [1][6] |

| Density | 0.924 g/mL at 25 °C | [6] |

| Vapor Pressure | 9.4 - 13 hPa at 25 °C | [1][4] |

| Water Solubility | 19 - 188 g/L | [1][6] |

| Log Pow | 0.52 | [1] |

Toxicological Profile

The toxicity of glycidyl ethers, including IGE, has been a subject of study for several decades, with early comprehensive work conducted by Hine et al. in 1956.[3][7] The primary health concerns associated with IGE are irritation to the skin, eyes, and respiratory tract, as well as skin sensitization.[3][8] More recent studies have focused on its toxicokinetics and metabolism.[9][10]

Acute Toxicity

IGE exhibits low to moderate acute toxicity via oral, dermal, and inhalation routes. Exposure can lead to central nervous system depression.[11] A summary of acute toxicity data is presented in Table 2.

Table 2: Acute Toxicity of this compound

| Route | Species | Value | Reference(s) |

| Oral LD50 | Rabbit | 4200 mg/kg | [7] |

| Dermal LD50 | Rabbit | 9650 mg/kg | [7] |

| Inhalation LC50 | Rat | 1,100 ppm (8 hours) | [9] |

| Inhalation LC50 | Mouse | 1,500 ppm (4 hours) | [9] |

Irritation and Sensitization

IGE is a recognized irritant to the eyes, skin, and respiratory tract.[8] Prolonged or repeated skin contact can lead to dermatitis and skin sensitization.[10][11] Workers exposed to 400 ppm have reported irritation of the eyes and respiratory tract.[9][10]

Genotoxicity and Carcinogenicity

The epoxide moiety of glycidyl ethers is a reactive alkylating agent, raising concerns about potential genotoxicity through interaction with DNA.[7][12] IGE has tested positive in the Ames test for bacterial mutagenicity.[1] While some glycidyl ethers have been investigated for carcinogenicity, there is no specific classification for IGE by major regulatory bodies like IARC.[1] However, its genotoxic potential warrants careful handling to minimize exposure.

Occupational Exposure Limits

To mitigate the risks associated with IGE exposure in the workplace, several organizations have established occupational exposure limits (OELs). These limits are designed to protect workers from the adverse health effects of IGE. A summary of key OELs is provided in Table 3.

Table 3: Occupational Exposure Limits for this compound

| Organization | Limit | Value | Reference(s) |

| OSHA | PEL-TWA | 50 ppm (240 mg/m³) | [9] |

| ACGIH | TLV-TWA | 50 ppm (240 mg/m³) | [4][7] |

| ACGIH | TLV-STEL | 75 ppm (360 mg/m³) | [4][7] |

| NIOSH | REL-Ceiling (15 min) | 50 ppm (240 mg/m³) | [9] |

| NIOSH | IDLH | 400 ppm | [2][9] |

PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; TLV: Threshold Limit Value; STEL: Short-Term Exposure Limit; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health.

Experimental Protocols

Acute Oral Toxicity (Representative Protocol based on OECD 423)

This method is designed to assess the median lethal dose (LD50) following a single oral administration.

-

Test System: Young adult rats of a single sex (typically females) are used.[13]

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.[13][14]

-

Fasting: Animals are fasted (food, not water) for at least 16 hours prior to dosing.[13]

-

Dose Administration: The test substance is administered by oral gavage. A starting dose is chosen, and subsequent doses are adjusted based on the outcome of the previous dose level.[13]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[13][14]

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.[13]

Dermal Irritation (Representative Protocol based on OECD 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test System: Healthy young adult albino rabbits are typically used.[15]

-

Preparation: A small area of the animal's back is clipped free of fur.[16]

-

Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to the prepared skin and covered with a gauze patch and occlusive dressing.[15]

-

Exposure: The exposure duration is typically 4 hours.[15][17]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal for up to 14 days.[15]

-

Scoring: The severity of the skin reactions is scored using a standardized system.[16]

Skin Sensitization (Representative Protocol based on OECD 406 - Guinea Pig Maximization Test)

This adjuvant-type test is designed to assess the potential of a substance to induce a delayed-type hypersensitivity reaction.

-

Test System: Young adult guinea pigs are used.[18]

-

Induction Phase:

-

Intradermal Injections: The test substance (with and without Freund's Complete Adjuvant) and the adjuvant alone are injected into the shoulder region.[18]

-

Topical Application: One week after injections, the test substance is applied topically to the same area and covered with an occlusive patch for 48 hours.[18]

-

-

Challenge Phase: Two weeks after the topical induction, the animals are challenged with a non-irritating concentration of the test substance on a naive area of skin.[18]

-

Observation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal.[18]

Metabolism and Toxicokinetics

A recent study investigated the toxicokinetics of IGE in rats following a single oral dose.[9][10] The study utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of IGE in plasma.[9][10]

Metabolic Pathways

The metabolism of IGE primarily involves the opening of the epoxide ring. The major identified metabolites in rat plasma include:

-

3-isopropoxy-2-hydroxy-1-propanol (hydrolysis product)

-

Sulfate and glucuronide conjugates of IGE

-

3-isopropoxy-2-hydroxypropionic acid (oxidation product)

The formation of a glutathione conjugate is indicative of a detoxification pathway, but also highlights the potential for the reactive epoxide to bind to cellular nucleophiles, including proteins and DNA, which is a key mechanism of toxicity for this class of compounds.[7]

Visualizations

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathways of this compound (IGE).

Experimental Workflow for Toxicokinetic Study

Caption: Workflow for a toxicokinetic study of this compound in rats.

Handling and Safety Precautions

Given its hazardous properties, strict safety measures should be implemented when handling IGE.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1]

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][3] For operations with a potential for significant inhalation exposure, a respirator may be necessary.[3]

-

Handling: Avoid contact with skin and eyes.[1] Prevent the build-up of electrostatic charge and keep away from sources of ignition.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and bases.[1][8] Containers should be kept tightly closed.[1] IGE may form explosive peroxides upon exposure to air or light, so containers should be dated upon opening and tested for peroxides periodically.[11][19]

-

Spills: In case of a spill, absorb the material with a non-combustible absorbent and place it in a sealed container for disposal.[2] Ensure the area is well-ventilated.[1]

Conclusion

This compound is a valuable chemical intermediate with a well-defined hazard profile. The primary risks to researchers and scientists are irritation and skin sensitization. Adherence to established occupational exposure limits and the implementation of robust safety protocols, including the use of appropriate engineering controls and personal protective equipment, are essential for its safe use in a laboratory setting. A thorough understanding of its toxicological properties and metabolic pathways can further inform risk assessments and the development of safe handling procedures.

References

- 1. Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The toxicology of glycidol and some glycidyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ISOPROPYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Glycidol - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The inhalation toxicity of phenylglycidyl ether: reproduction, mutagenic, teratogenic, and cytogenic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mhlw.go.jp [mhlw.go.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. Toxicokinetic Characterization of Isopropyl Glycidyl Ether in Rat by a Validated LC-APCI-MS/MS Method Using In-Source Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. Buy this compound | 4016-14-2 [smolecule.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. oecd.org [oecd.org]

- 16. criver.com [criver.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. utu.fi [utu.fi]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Thermal Stability of Glycidyl Isopropyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl isopropyl ether (IGE) is an aliphatic glycidyl ether utilized as a reactive diluent in epoxy resins and as a stabilizer for chlorinated solvents. Its chemical structure, containing a reactive epoxide ring and an ether linkage, raises important considerations regarding its thermal stability. Understanding the thermal behavior of IGE is crucial for ensuring safe handling, storage, and use in various applications, particularly in drug development and manufacturing processes where thermal stress may occur. This guide summarizes the known properties of IGE and provides a framework for its thermal stability assessment.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its physical behavior under different temperature and pressure conditions.

| Property | Value |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| Boiling Point | 131-132 °C |

| Flash Point | 33 °C (closed cup) |

| Autoignition Temperature | 290 °C |

| Density | 0.924 g/mL at 25 °C |

| Vapor Pressure | 13 hPa at 25 °C |

| Water Solubility | 188 g/L at 19 °C |

Known Thermal Hazards and Incompatibilities

This compound is generally considered stable under recommended storage conditions. However, several hazards related to its thermal stability and reactivity have been identified:

-

Flammability: IGE is a flammable liquid with a low flash point, indicating that it can form ignitable vapor-air mixtures at relatively low temperatures.

-

Peroxide Formation: Like other ethers, IGE may form explosive peroxides upon exposure to air and light, particularly during storage or distillation.

-

Polymerization: Contact with strong acids, bases (caustics), and amines can catalyze exothermic polymerization of the epoxide ring. This can lead to a rapid increase in temperature and pressure, posing a significant thermal runaway hazard.

-

Incompatibility with Oxidizing Agents: IGE can react violently with strong oxidizing agents, which can lead to fires or explosions.

Potential Thermal Decomposition Pathways

While specific studies on the thermal decomposition products of this compound are not available, insights can be drawn from research on other glycidyl ethers and esters. The thermal degradation of these compounds often involves the cleavage of the ether or ester bond and reactions of the epoxide group. For this compound, potential decomposition pathways at elevated temperatures could include:

-

Homolytic Cleavage: At high temperatures, the C-O bonds in the ether linkage or the epoxide ring could undergo homolytic cleavage to form radical species. These radicals can then initiate a cascade of further decomposition reactions.

-

Rearrangement Reactions: The epoxide ring can undergo rearrangement to form aldehydes or ketones.

-

Elimination Reactions: Elimination of water or other small molecules could occur.

-

Formation of Volatile Products: Based on studies of similar compounds, the decomposition of this compound is likely to produce a range of volatile organic compounds, including aldehydes (e.g., formaldehyde, acrolein), alcohols (e.g., isopropanol), and hydrocarbons. Carbon monoxide and carbon dioxide would also be expected products of combustion or extensive thermal degradation.

A hypothesized logical flow for the decomposition is presented below.

Caption: Hypothesized thermal decomposition pathways for this compound.

Experimental Protocols for Thermal Stability Assessment

To rigorously assess the thermal stability of this compound, a combination of thermo-analytical techniques should be employed. The following protocols are generalized best practices and should be adapted based on the specific equipment and safety procedures of the testing laboratory.

-

Objective: To determine the onset temperature of exothermic or endothermic events, such as decomposition or polymerization, and to quantify the heat of reaction.

-

Apparatus: A calibrated Differential Scanning Calorimeter capable of operating under a controlled atmosphere.

-

Sample Preparation: A small sample of this compound (typically 1-5 mg) is hermetically sealed in a high-pressure stainless steel or gold-plated stainless steel crucible to prevent volatilization.

-

Methodology:

-

Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).

-

Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 5, 10, and 20 °C/min). Using multiple heating rates allows for the application of kinetic models like the Kissinger method to determine activation energy.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic events, the peak temperature, and the integrated area of the exotherm to calculate the heat of decomposition (ΔHd).

-

Objective: To determine the temperature at which the sample begins to lose mass due to decomposition and to quantify the mass loss at different temperatures.

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Place a small sample of this compound (typically 5-10 mg) into an inert crucible (e.g., alumina or platinum).

-

Methodology:

-

Place the sample crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the sample mass as a function of temperature.

-

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) and its derivative (DTG curve) to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak), and the percentage of mass loss at various stages.

-

Objective: To simulate a worst-case thermal runaway scenario under adiabatic conditions to determine the time-to-maximum-rate (TMR) and the pressure generation during a runaway reaction.[1][2]

-

Apparatus: An Accelerating Rate Calorimeter.

-

Sample Preparation: A larger sample of this compound (typically 1-10 g) is placed in a spherical, high-pressure sample bomb (e.g., made of titanium or stainless steel).

-

Methodology:

-

The sample bomb is placed in the calorimeter, which is then evacuated and backfilled with an inert atmosphere if necessary.

-

The system employs a "heat-wait-search" mode. The sample is heated in small steps (e.g., 5 °C), followed by a waiting period to achieve thermal equilibrium.

-

During the "search" period, the instrument monitors the sample's self-heat rate.

-

If a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the calorimeter switches to adiabatic mode. In this mode, the surrounding heaters match the sample temperature, preventing heat loss to the environment.

-

The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.

-

-

Data Analysis: The data is used to determine the onset temperature of the self-accelerating decomposition, the adiabatic temperature rise, the maximum pressure, and the TMR at various temperatures. This information is critical for process safety design and defining safe operating limits.[3]

Logical Workflow for Thermal Stability Assessment

The assessment of the thermal stability of a reactive chemical like this compound should follow a structured workflow to ensure all potential hazards are identified and characterized.

Caption: A logical workflow for the comprehensive assessment of chemical thermal stability.

Conclusion

While specific quantitative data on the thermal stability of this compound is currently lacking in the public domain, its chemical structure and the known properties of analogous compounds indicate a potential for thermal hazards. It is a flammable liquid that can form explosive peroxides and undergo hazardous exothermic polymerization in the presence of contaminants. A thorough experimental evaluation using techniques such as DSC, TGA, and ARC is essential to quantify its thermal stability and to establish safe handling, storage, and processing conditions. The experimental protocols and workflow provided in this guide offer a robust framework for researchers and drug development professionals to conduct such a critical safety assessment.

References

An In-depth Technical Guide to the Ring-Opening Reactivity of the Epoxide Group in Glycidyl Isopropyl Ether

For Researchers, Scientists, and Drug Development Professionals

Executive Summary